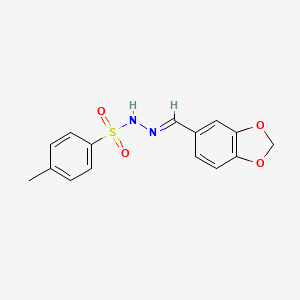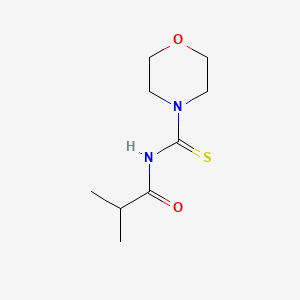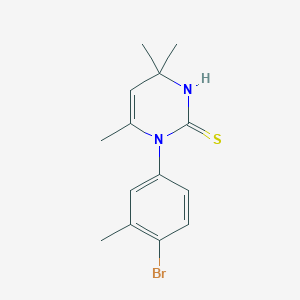
7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline and quinolinedione derivatives often involves palladium-catalyzed oxidative carbonylation or intramolecular cyclization reactions. For instance, palladium-catalyzed cyclization-alkoxycarbonylation has been used to synthesize various quinoline-4-one derivatives, showcasing the versatility of palladium-catalyzed reactions in constructing complex quinoline scaffolds (Costa et al., 2004). Similarly, oxidative demethylation with cerium(IV) ammonium nitrate has been employed to synthesize quinolinediones, demonstrating the role of oxidative conditions in the synthesis of quinoline derivatives (Kitahara et al., 1997).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives has been extensively studied, revealing conformational and configurational disorders. For example, conformational analysis has shown that the heterocyclic ring in these compounds adopts configurations intermediate between envelope and half-chair forms, leading to positional disorder (Cuervo et al., 2009). Such studies are crucial for understanding the structural basis of the chemical reactivity and properties of quinolinediones.
Chemical Reactions and Properties
Quinolinediones participate in various chemical reactions due to their reactive quinolinedione core. The Beckmann reaction, for example, has been observed to proceed anomalously in a series of oximes of quinolinediones, leading to unexpected synthesis outcomes, which highlights the unique reactivity of the quinolinedione moiety in complex synthetic pathways (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of quinolinediones, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. X-ray diffraction analyses provide insights into the crystal structures of these compounds, revealing the influence of molecular symmetry and intermolecular interactions on their physical state and stability.
Chemical Properties Analysis
The chemical properties of 7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione include its redox behavior, electronic structure, and interaction with biological molecules. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can offer comprehensive insights into the electronic properties and potential biological activities of quinolinediones (Berlin et al., 2005). These studies are pivotal for understanding the pharmacological potential of quinolinediones, despite the exclusion of direct applications in drug discovery.
科学的研究の応用
Synthesis Techniques
Researchers have developed methods for synthesizing quinolinedione derivatives, which are valuable for their diverse applications in pharmaceutical and industrial fields. For instance, Kitahara et al. (1997) detailed the synthesis of 4-phenyl-5,8-quinolinediones through oxidative demethylation processes using cerium(IV) ammonium nitrate. These methodologies are foundational for creating compounds with potential therapeutic properties or chemical reactivity (Kitahara et al., 1997).
Structural and Optical Properties
Studies on the structural and optical properties of quinoline derivatives have been conducted to understand their potential in material science and electronics. Zeyada et al. (2016) investigated the properties of quinoline derivatives thin films, finding applications in optoelectronic devices due to their polycrystalline nature and nanocrystalline dispersion in amorphous matrices (Zeyada et al., 2016).
Anticancer Activity
Quinolinedione derivatives have been studied for their anticancer activity. Kadela-Tomanek et al. (2018) explored the cytotoxic and molecular docking studies of 6,7-dichloro-2-methyl-5,8-quinolinedione, highlighting its potential against certain cancer cell lines. The structural modifications introduced to quinolinedione significantly influence its bioactivity, offering a pathway for developing new anticancer agents (Kadela-Tomanek et al., 2018).
Photophysical Properties
Quinoline derivatives' photophysical properties have been analyzed for their potential use in fluorescent materials and sensors. Padalkar and Sekar (2014) synthesized quinoline-containing benzimidazole and benzothiazole moieties and studied their emission properties, revealing their utility in developing new fluorescent materials with high thermal stability and large Stokes shifts (Padalkar & Sekar, 2014).
Chemical Reactivity and Molecular Structure
Investigations into the chemical reactivity and molecular structure of quinoline derivatives have led to insights into their applications in drug design and synthesis. The work by Abad et al. (2021) on isoxazolequinoxaline derivatives illustrates the importance of structural analysis in understanding the molecular interactions and potential biological activities of these compounds (Abad et al., 2021).
特性
IUPAC Name |
7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-20-11-16(12-21(29-2)24(20)30-3)17-13-22(27)25-18-9-15(10-19(26)23(17)18)14-7-5-4-6-8-14/h4-8,11-12,15,17H,9-10,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIAMAPUQKKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)


![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)

